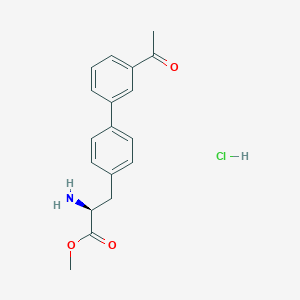

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOZEYFSFLUJDE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride, a chiral compound with the molecular formula CHClNO and a molecular weight of 333.8 g/mol, has garnered attention in various fields of pharmaceutical and biochemical research. This article explores its biological activity, applications, and relevant research findings.

Overview of Biological Activity

- Pharmaceutical Development :

- Biochemical Research :

- Material Science :

- Analytical Chemistry :

Case Studies and Experimental Data

A variety of studies have highlighted the biological activity of this compound:

- Inhibition Studies :

- Cellular Effects :

Comparative Data Table

| Property/Activity | Findings |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 333.8 g/mol |

| Primary Applications | Pharmaceutical synthesis, enzyme inhibition |

| Reported Biological Activities | Modulation of receptor binding, enzyme inhibition |

| Notable Structural Features | Chiral center enhancing specificity |

Scientific Research Applications

Pharmaceutical Development

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its chiral nature enhances drug efficacy and specificity, making it an essential component in drug formulation.

Case Study : Research indicates that derivatives of this compound have shown potential in enhancing the pharmacological profiles of drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. The compound’s ability to interact selectively with specific receptors has been demonstrated in various preclinical studies, leading to improved therapeutic outcomes .

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition and receptor binding assays. It aids researchers in understanding molecular interactions and developing new therapeutic strategies.

Example Application : A study published in a peer-reviewed journal highlighted the use of this compound in exploring the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer .

Material Science

The compound's unique chemical properties enable its application in formulating advanced materials, such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics.

Research Insight : Investigations into the incorporation of this compound into polymer matrices have revealed improvements in thermal stability and mechanical strength, making it suitable for applications in high-performance materials .

Analytical Chemistry

This compound is employed as a standard reference material in chromatographic techniques. It plays a vital role in the accurate quantification of similar compounds within complex mixtures.

Analytical Application : In method validation studies, this compound has been used to establish calibration curves for high-performance liquid chromatography (HPLC), ensuring the reliability of analytical results across various chemical analyses .

Cosmetic Formulations

The compound is also explored within the cosmetic industry for its potential skin-beneficial properties. Its incorporation into formulations aims to enhance skin absorption and efficacy of active ingredients.

Industry Insight : Recent trends indicate a growing interest in utilizing chiral compounds like this compound in cosmetic products aimed at improving skin health and appearance .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders | Enhancing efficacy of Alzheimer’s treatments |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Investigating cancer metabolism pathways |

| Material Science | Formulation of advanced materials with improved properties | High-performance polymers |

| Analytical Chemistry | Standard reference material for chromatographic techniques | HPLC method validation |

| Cosmetic Formulations | Incorporation into products for enhanced skin benefits | Skin health formulations |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared below with two closely related analogs:

(R)-Methyl 3-(4'-Acetylbiphenyl-4-yl)-2-aminopropanoate Hydrochloride (enantiomer with positional isomerism)

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic Acid Hydrochloride (carboxylic acid derivative)

Table 1: Structural and Physicochemical Comparison

Implications of Structural Variations

a) Stereochemistry and Bioactivity

- The (S)-enantiomer (target compound) and (R)-enantiomer (4'-acetyl isomer) differ in spatial arrangement, which may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors). For example, the (S)-configuration could enhance binding affinity to a specific receptor pocket, whereas the (R)-form might exhibit reduced efficacy or off-target effects .

b) Functional Group Effects

- Methyl Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves lipophilicity and membrane permeability, acting as a prodrug that hydrolyzes in vivo to the carboxylic acid form.

c) Substituent Position

- The 3'-acetyl group in the target compound versus the 4'-acetyl in the (R)-isomer alters the biphenyl scaffold’s electronic and steric profile. This positional change could modulate interactions with hydrophobic binding pockets or influence metabolic stability.

Preparation Methods

Formation of the Biphenyl Core

The biphenyl core is typically formed through a Suzuki-Miyaura coupling reaction between an aryl halide and an aryl boronic acid. This step requires a palladium catalyst and a base such as sodium carbonate or potassium phosphate.

Introduction of the Acetyl Group

The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride as the acetylating agent. This step is often performed under mild conditions to avoid side reactions.

Incorporation of the Aminopropanoate Moiety

The aminopropanoate moiety is incorporated through a condensation reaction with a suitable amino acid derivative. This step may involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt by reaction with hydrochloric acid. This step is crucial for enhancing the compound's stability and solubility.

Detailed Synthesis Protocol

Materials and Reagents

- Starting Materials:

- Aryl halide (e.g., 4-bromobiphenyl)

- Aryl boronic acid (e.g., 3-acetylphenylboronic acid)

- Amino acid derivative (e.g., L-alanine methyl ester)

- Reagents:

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base (e.g., Na2CO3)

- Acetic anhydride

- Coupling reagent (e.g., DCC)

- Hydrochloric acid

Synthesis Steps

-

- Combine aryl halide, aryl boronic acid, palladium catalyst, and base in a solvent like toluene or water.

- Heat the mixture under reflux for several hours until the reaction is complete.

-

- Treat the biphenyl derivative with acetic anhydride in the presence of a base like pyridine.

- Stir the mixture at room temperature until the acetylation is complete.

-

- Combine the acetylated biphenyl derivative with an amino acid derivative and a coupling reagent in a solvent like dichloromethane.

- Stir the mixture at room temperature until the condensation is complete.

-

- Dissolve the free base in a solvent like ethanol or methanol.

- Add hydrochloric acid dropwise until the formation of the hydrochloride salt is complete.

Analysis and Purification

The synthesized compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Purification is typically achieved through recrystallization or column chromatography.

Analytical Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| Mass Spectrometry | Molecular weight verification |

| HPLC | Purity assessment |

Purification Methods

| Method | Description |

|---|---|

| Recrystallization | Dissolving the compound in a solvent and allowing it to crystallize |

| Column Chromatography | Separating the compound from impurities based on its chemical properties |

Q & A

Q. What are the recommended synthetic routes for (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the chiral precursor, such as (S)-methyl 2-aminopropanoate hydrochloride, via esterification of (S)-2-aminopropanoic acid with methanol and thionyl chloride .

- Step 2 : Coupling the amino ester with a biphenyl acetyl intermediate. A biphenyl acetyl group can be introduced using Suzuki-Miyaura cross-coupling or Ullmann reactions, depending on substituent compatibility .

- Step 3 : Final purification via recrystallization or preparative HPLC to achieve >98% purity, confirmed by analytical HPLC .

Q. How is the enantiomeric purity of this compound validated?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Retention times should match authentic (S)-enantiomer standards .

- Optical Rotation : Compare the measured [α]D²⁵ value against literature data for the (S)-configured derivative .

Q. What spectroscopic methods are critical for structural characterization?

- ¹H/¹³C NMR : Confirm the biphenyl acetyl moiety (aromatic protons at δ 7.2–8.0 ppm) and ester methyl group (singlet at δ 3.6–3.8 ppm). The α-proton adjacent to the amino group typically appears as a multiplet at δ 3.9–4.2 ppm .

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy <5 ppm .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step with biphenyl intermediates?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling. Higher yields (≥80%) are often achieved with ligand-free Pd(OAc)₂ under inert conditions .

- Solvent Optimization : Use DMF or THF instead of toluene to enhance solubility of the biphenyl acetyl precursor. Additives like K₂CO₃ improve deprotonation efficiency .

Q. What strategies mitigate racemization during synthesis?

Q. How to resolve discrepancies in biological activity data across studies?

- Purity Reassessment : Verify compound purity (>98%) via HPLC and LC-MS to rule out impurities as confounding factors .

- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess solubility-driven variability. For example, poor aqueous solubility may require formulation with cyclodextrins .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with acetylated protein targets, focusing on the biphenyl acetyl group’s hydrophobic pockets .

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-receptor complexes, using AMBER force fields for small molecules .

Methodological Challenges and Solutions

Q. How to address poor solubility in aqueous buffers during biological assays?

Q. What analytical techniques quantify trace impurities in bulk samples?

- LC-MS/MS : Detect impurities at ppm levels using a C18 column (2.6 µm, 100 Å) with gradient elution (water:acetonitrile + 0.1% formic acid) .

- NMR Spectroscopy : ¹H-NMR with NOESY can identify stereochemical impurities (e.g., residual (R)-enantiomer) .

Q. How to design stability studies under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.